2,3-Dihydro-2-[(1R)-1-phenylethyl]-1H-Isoindol-1-one
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Overview
Description
2,3-Dihydro-2-[(1R)-1-phenylethyl]-1H-Isoindol-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of isoindolones, which are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-[(1R)-1-phenylethyl]-1H-Isoindol-1-one typically involves the reaction of a secondary amine with an α,ω-dibromoalkane in the presence of potassium carbonate. This reaction is often carried out under microwave irradiation to achieve high yields and purity . The process involves the formation of an intermediate, which then undergoes cyclization to form the isoindolone ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification steps are crucial to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-[(1R)-1-phenylethyl]-1H-Isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2,3-Dihydro-2-[(1R)-1-phenylethyl]-1H-Isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-[(1R)-1-phenylethyl]-1H-Isoindol-1-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive properties.
Phthalimides: Aromatic heterocyclic compounds with various biological activities.
Uniqueness
2,3-Dihydro-2-[(1R)-1-phenylethyl]-1H-Isoindol-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15NO |
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Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-[(1R)-1-phenylethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C16H15NO/c1-12(13-7-3-2-4-8-13)17-11-14-9-5-6-10-15(14)16(17)18/h2-10,12H,11H2,1H3/t12-/m1/s1 |
InChI Key |
OHXLVBFNCNKYHU-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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